N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide
Overview
Description
N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide, also known as CPOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes. This compound has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide in lab experiments is its synthetic accessibility, which allows for easy preparation and modification of the compound. Additionally, this compound has been shown to have potent anticancer activity, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide. One area of interest is the development of new derivatives of this compound with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Finally, the use of this compound in combination with other anticancer agents may be explored as a strategy to enhance its efficacy and reduce toxicity.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been utilized as a building block for the synthesis of novel materials with unique properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-15-3-2-4-19(11-15)31-22-13-30-21-12-18(9-10-20(21)24(22)28)29-14-23(27)26-17-7-5-16(25)6-8-17/h2-13H,14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCWXWKIVPBELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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